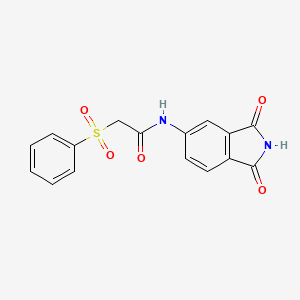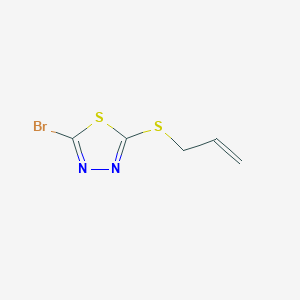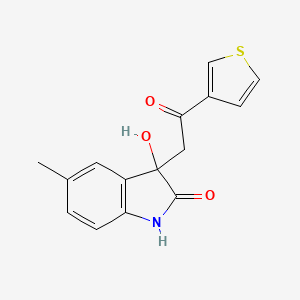
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide, commonly known as BSIA, is a synthetic compound that has been used in various scientific research studies. BSIA belongs to the class of sulfonylureas and has been found to exhibit antidiabetic, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of BSIA is not fully understood. However, it has been suggested that BSIA exerts its antidiabetic activity by activating the ATP-sensitive potassium channels in pancreatic β-cells, which leads to the depolarization of the cell membrane and the subsequent release of insulin. BSIA also inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. Furthermore, BSIA induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BSIA has been found to have various biochemical and physiological effects. It has been found to increase insulin secretion from pancreatic β-cells, which leads to a decrease in blood glucose levels. BSIA has also been found to inhibit the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. Furthermore, BSIA induces apoptosis in cancer cells, which leads to a decrease in cancer cell proliferation.
実験室実験の利点と制限
BSIA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various properties, making it a useful compound for studying diabetes, inflammation, and cancer. However, BSIA also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of BSIA is not fully understood, which can make it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for the study of BSIA. One direction is to investigate the mechanism of action of BSIA in more detail. This could involve studying the effects of BSIA on specific signaling pathways and proteins. Another direction is to investigate the potential use of BSIA as a therapeutic agent for diabetes, inflammation, and cancer. This could involve studying the effects of BSIA in animal models and in clinical trials. Furthermore, the development of more efficient synthesis methods for BSIA could also be a future direction.
合成法
BSIA can be synthesized using a multistep reaction process. The first step involves the reaction of 5-nitrosalicylic acid with phthalic anhydride to form 5-nitrosalicylic acid phthalic anhydride ester. The ester is then reduced with sodium borohydride to form 5-aminosalicylic acid phthalic anhydride ester. The next step involves the reaction of the ester with benzenesulfonyl chloride to form 2-(benzenesulfonyl)-5-aminosalicylic acid phthalic anhydride ester. The final step involves the hydrolysis of the ester to form BSIA.
科学的研究の応用
BSIA has been extensively used in scientific research studies due to its various properties. It has been found to exhibit antidiabetic activity by stimulating insulin secretion from pancreatic β-cells. BSIA has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, BSIA has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-14(9-24(22,23)11-4-2-1-3-5-11)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQFQBTQIJVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2696566.png)

![5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2696571.png)
![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2696575.png)

![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate](/img/structure/B2696579.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2696580.png)
![7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2696581.png)

![3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2696583.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine](/img/structure/B2696587.png)
